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molecular formula C11H8Cl2N2O B8284776 4,6-Dichloro-3-(2-methylphenoxy)pyridazine

4,6-Dichloro-3-(2-methylphenoxy)pyridazine

Cat. No. B8284776
M. Wt: 255.10 g/mol
InChI Key: HFPWANMYVDAVNZ-UHFFFAOYSA-N
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Patent
US07608563B2

Procedure details

In methanol (60 mL) was dissolved 3.00 g (11.8 mmol) of 4,6-dichloro-3-(2-methylphenoxy)pyridazine obtained in Example 1 (2), 1.00 g (17.6 mmol) of 95% sodium methoxide was added to the solution at room temperature and the mixture was stirred at 60° C. for 4 hours. Moreover, 1.00 g (17.6 mmol) of 95% sodium methoxide was further added and after stirring the mixture at 60° C. for 1 hour, it was allowed to stand at room temperature overnight. The reaction mixture was concentrated, ethyl acetate was added to the residue, and the mixture was successively washed with water and brine. After drying over anhydrous sodium sulfate, the solvent was removed, and the obtained residue was purified by silica gel column chromatography (eluted with hexane:ethyl acetate=4:1) to obtain 2.75 g (11.0 mmol, Yield: 93.2%) of 6-chloro-4-methoxy-3-(2-methylphenoxy)pyridazine.
Name
sodium methoxide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[N:4][C:3]=1[O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH3:16].[CH3:17][O-:18].[Na+]>CO>[Cl:8][C:6]1[N:5]=[N:4][C:3]([O:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[CH3:16])=[C:2]([O:18][CH3:17])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
sodium methoxide
Quantity
1 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=C(N=NC(=C1)Cl)OC1=C(C=CC=C1)C
Name
sodium methoxide
Quantity
1 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution at room temperature
STIRRING
Type
STIRRING
Details
after stirring the mixture at 60° C. for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
to stand at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
ethyl acetate was added to the residue
WASH
Type
WASH
Details
the mixture was successively washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (eluted with hexane:ethyl acetate=4:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=CC(=C(N=N1)OC1=C(C=CC=C1)C)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11 mmol
AMOUNT: MASS 2.75 g
YIELD: PERCENTYIELD 93.2%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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